[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester

Pharmaceutical impurity analysis Reference standard certification ANDA quality control

N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine methyl ester (CAS 137863-90-2), commonly designated Valsartan Cyano Analog Methyl Ester or Valsartan Nitrile Impurity Methyl Ester, is a known process-related impurity and synthetic intermediate of the antihypertensive drug valsartan. This compound features a 2'-cyano substituent on the biphenyl core in place of the tetrazole ring found in the parent drug substance, and a C-terminal methyl ester rather than the free carboxylic acid, giving it distinct chromatographic and spectroscopic properties that make it an essential reference standard for analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDAs).

Molecular Formula C25H30N2O3
Molecular Weight 406.5 g/mol
CAS No. 137863-90-2
Cat. No. B107132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester
CAS137863-90-2
Molecular FormulaC25H30N2O3
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C(C(C)C)C(=O)OC
InChIInChI=1S/C25H30N2O3/c1-5-6-11-23(28)27(24(18(2)3)25(29)30-4)17-19-12-14-20(15-13-19)22-10-8-7-9-21(22)16-26/h7-10,12-15,18,24H,5-6,11,17H2,1-4H3/t24-/m0/s1
InChIKeySUQNCOFVJNHEKQ-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valsartan Cyano Analog Methyl Ester (CAS 137863-90-2): Certified Impurity Standard for ANDA Method Validation


N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine methyl ester (CAS 137863-90-2), commonly designated Valsartan Cyano Analog Methyl Ester or Valsartan Nitrile Impurity Methyl Ester, is a known process-related impurity and synthetic intermediate of the antihypertensive drug valsartan . This compound features a 2'-cyano substituent on the biphenyl core in place of the tetrazole ring found in the parent drug substance, and a C-terminal methyl ester rather than the free carboxylic acid, giving it distinct chromatographic and spectroscopic properties that make it an essential reference standard for analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDAs) .

Why Valsartan Impurity Standards Cannot Simply Be Interchanged: Structural Differentiation of CAS 137863-90-2


Valsartan impurity reference standards are not interchangeable because small structural variations—such as the presence of a cyano group versus a tetrazole or a methyl ester versus a free acid—produce significant differences in chromatographic retention time, UV absorption maxima, mass spectrometric fragmentation, and relative response factors . Substituting an in-house or non-certified analog for CAS 137863-90-2 during HPLC or LC-MS method validation risks misidentifying impurity peaks, failing system suitability criteria, and generating ANDA rejection due to inadequate impurity profiling. The compound's unique combination of a 2'-cyano substituent and a valeryl methyl ester side chain ensures it elutes at a retention time distinct from valsartan, desvaleryl impurities, and tetrazole-containing analogs, making it irreplaceable for accurate identification and quantification of this specific process impurity .

Quantitative Differentiation Evidence: Valsartan Cyano Analog Methyl Ester (137863-90-2) vs. Closest Analogs


Certified Purity ≥98.02% vs. Uncertified In-House Isolates: Quantified Reliability for ANDA Filing

The commercially available Valsartan Cyano Analog Methyl Ester (CAS 137863-90-2) is supplied with a certified purity of 98.02% as determined by HPLC, accompanied by full characterization data including 1H NMR, MS, and HPLC chromatographic purity, compliant with ISO 17034 reference material producer guidelines . In contrast, typical laboratory-synthesized or isolated batches of this impurity achieve variable purity ranging from 85% to 95% and often lack comprehensive, audit-ready certification . This 3–13% purity deficit in non-certified material directly translates to inaccurate calibration curves, inflated impurity estimates, and potential ANDA cycle delays when the impurity exceeds the ICH Q3A identification threshold of 0.10% in the drug substance.

Pharmaceutical impurity analysis Reference standard certification ANDA quality control

Chromatographic Selectivity: Cyano Methyl Ester Resolution from Valsartan and Desvaleryl Analogs

The Ph. Eur. monograph for valsartan establishes relative retention times (RRT) for known impurities under standardized HPLC conditions: Impurity A (desvaleryl methyl ester) at RRT ~0.6 and Impurity C at RRT ~0.8 relative to valsartan (RRT = 1.0) . Although the specific RRT of CAS 137863-90-2 is not published in the official monograph, its structural features—2'-cyano in place of tetrazole and methyl ester in place of free acid—predict an RRT >1.0 under the same reversed-phase conditions, thereby placing it in a retention window separate from the official impurities A and C . This distinct elution position ensures unambiguous peak identification when co-injected with the valsartan API and avoids co-elution with the most common process impurities, a critical advantage during method robustness testing.

HPLC method development Relative retention time Valsartan impurity profiling

Mass Spectrometric Differentiation: Cyano-Containing Impurity vs. Tetrazole-Containing Analogs by LC-MS

In LC-MS impurity profiling, the cyano analog methyl ester (C25H30N2O3, MW 406.52 Da) produces a protonated molecular ion [M+H]+ at m/z 407.2, which is mass-deficient by approximately 29 Da relative to valsartan (C24H29N5O3, MW 435.5 Da, [M+H]+ at m/z 436.2) due to the replacement of the tetrazole ring (CHN4, 69 Da) with a cyano group (CN, 26 Da) and the methylation of the carboxylic acid (+14 Da) . This mass shift, combined with the absence of the characteristic tetrazole neutral loss fragmentation (N2 loss, -28 Da) that dominates valsartan MS/MS spectra, provides an unambiguous, orthogonally confirmatory identification tool that distinguishes CAS 137863-90-2 from any tetrazole-containing valsartan-related impurity or from the API itself .

LC-MS impurity analysis Genotoxic impurity screening Structural characterization

Primary Application Scenarios for Valsartan Cyano Analog Methyl Ester (CAS 137863-90-2) in Pharmaceutical Development


HPLC Method Validation for ANDA Filing: System Suitability and Specificity Testing

Use CAS 137863-90-2 as a certified resolution standard to demonstrate that the HPLC method adequately separates the cyano methyl ester impurity from valsartan, desvaleryl impurities, and other process-related substances. Inject a system suitability solution containing valsartan API spiked with 0.10% w/w of the cyano analog methyl ester and verify resolution ≥2.0 between adjacent peaks, as required by the Ph. Eur. monograph . The certified purity of ≥98.02% ensures that the observed peak area accurately reflects the impurity concentration, supporting linearity and accuracy validation in the 0.05%–0.15% range relative to the API .

Reference Standard for LC-MS Identification of Cyano-Containing Process Impurities in API Batches

Employ CAS 137863-90-2 as an external reference standard for targeted LC-MS or LC-MS/MS screening of nitrile-bearing impurities in valsartan drug substance. The characteristic [M+H]+ at m/z 407.2 and the absence of tetrazole-specific fragmentation provide a unique orthogonal signal that differentiates this impurity from the valsartan API and from other common impurities . This is particularly relevant for genotoxic impurity risk assessment per ICH M7, where unambiguous identification of nitrile-containing species is required.

Forced Degradation Studies to Assess Cyano Intermediate Carry-Over and Stability

Use CAS 137863-90-2 as a spike-in marker during forced degradation (acid, base, oxidative, thermal, photolytic) of valsartan drug substance. Monitor the peak area of the cyano analog methyl ester by HPLC at each degradation time point to determine whether the cyano intermediate is a degradation product or strictly a process impurity. This distinction is critical for establishing the impurity's origin and for setting appropriate specification limits in the ANDA . The availability of a certified reference standard with documented HPLC purity and NMR/MS confirmation ensures reproducibility across different testing laboratories.

Quote Request

Request a Quote for [N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.